molecular formula C18H21NO4 B1668394 Cephalotaxine CAS No. 24316-19-6

Cephalotaxine

Katalognummer: B1668394
CAS-Nummer: 24316-19-6
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: YMNCVRSYJBNGLD-KURKYZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cephalotaxine can be synthesized through various methods. One notable synthetic route involves the oxidative ring-opening of a furan to unveil an amine-tethered dicarbonyl, which undergoes spontaneous transannular Mannich cyclization. This cascade builds the full this compound substructure in a single operation with a yield of 60% . Another method involves the use of coronatine to promote the synthesis of this compound in suspension cells of Cephalotaxus mannii .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from Cephalotaxus plants. The use of elicitors such as coronatine and methyl jasmonate has been shown to improve the yield of this compound in plant cell cultures .

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Cephalotaxin ist aufgrund seiner pentacyclischen Ringstruktur und seiner potenten antileukämischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen einen ähnlichen strukturellen Rahmen, unterscheiden sich jedoch in ihren Seitenketten und spezifischen biologischen Aktivitäten.

Biologische Aktivität

Cephalotaxine (CET) is a significant alkaloid derived from the Cephalotaxus genus, particularly Cephalotaxus drupacea. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique tetracyclic alkaloid backbone, which includes an azaspiranic unit and a benzazepine ring system. Its structural complexity contributes to its varied biological activities and potential therapeutic applications.

Anticancer Activity

This compound has been extensively studied for its anticancer properties, particularly against leukemia.

  • Mechanism of Action : The primary mechanism involves the inhibition of protein synthesis at the ribosomal level, similar to other cephalotaxus derivatives like homoharringtonine (HHT). HHT has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways such as PI3K/AKT and MAPK/ERK1/2 .
  • Clinical Studies : In clinical trials, HHT demonstrated efficacy in treating acute myeloid leukemia (AML), with patients showing varied responses based on their treatment history. For instance, a study reported that 43 patients treated with HHT exhibited moderate antileukemic activity, with some experiencing significant side effects like myelosuppression .

Table 1: Summary of Anticancer Studies Involving this compound

StudyCancer TypeTreatmentOutcome
Paudler et al. (1963)LeukemiaThis compoundSignificant activity in mice
Phase I Trials (HHT)Acute Myeloid LeukemiaHHTModerate response; side effects noted
Zhang et al. (2021)Colorectal CancerCET + NVP-BHG712Suppressed cancer growth via EphB4 inhibition

Antiviral Activity

Recent studies have highlighted this compound's potential as an antiviral agent, particularly against flaviviruses such as Zika and dengue viruses.

  • Mechanism of Action : this compound exhibits virucidal activity by disrupting the viral life cycle. It inhibits viral replication and decreases viral RNA and protein expression in infected cells .
  • In Vitro Efficacy : Research conducted on Vero and A549 cell lines demonstrated that this compound effectively reduced Zika virus progeny yield in a dose-dependent manner. The compound's cytotoxicity was mild, with a CC50 greater than 300 μM, indicating a favorable safety profile for further development .

Table 2: Antiviral Efficacy of this compound

VirusCell LineIC50 (μM)Effect
Zika VirusVero<100Inhibits replication
Dengue Virus 1-4A549<150Reduces viral protein expression

Future Directions and Conclusion

The promising biological activities of this compound suggest its potential as a lead compound for developing new therapeutic agents against cancer and viral infections. Future research should focus on:

  • Combination Therapies : Exploring synergistic effects with other anticancer agents or phyto-chemicals may enhance therapeutic efficacy.
  • Synthetic Derivatives : Investigating semi-synthetic analogs could lead to compounds with improved potency and reduced toxicity.
  • Broader Clinical Trials : Expanding clinical trials to include various cancer types beyond leukemia will provide insights into the full therapeutic potential of this compound.

Eigenschaften

IUPAC Name

(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNCVRSYJBNGLD-KURKYZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24316-19-6
Record name Cephalotaxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24316-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephalotaxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalotaxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMACETAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MI6OYN4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephalotaxine
Reactant of Route 2
Cephalotaxine
Reactant of Route 3
Cephalotaxine
Reactant of Route 4
Cephalotaxine
Reactant of Route 5
Cephalotaxine
Reactant of Route 6
Cephalotaxine
Customer
Q & A

Q1: How does cephalotaxine exert its antileukemic effect?

A1: While this compound itself lacks significant biological activity, its ester derivatives, such as harringtonine and homoharringtonine, exhibit potent antileukemic properties. These esters function as protein synthesis inhibitors. [] They specifically target the peptidyl transferase center of the ribosome, effectively blocking the elongation phase of protein synthesis. [, ]

Q2: Does this compound affect any specific signaling pathways within cancer cells?

A2: Research indicates that this compound esters can significantly inhibit the transcription of nuclear factor kappa B (NF-κB). [] NF-κB plays a crucial role in various cellular processes, including cell survival, proliferation, and inflammation. Inhibiting this pathway likely contributes to the antileukemic activity of this compound esters.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C18H21NO4 and a molecular weight of 315.37 g/mol. []

Q4: How is this compound typically characterized using spectroscopic methods?

A4: Spectroscopic techniques such as ultraviolet-visible (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed for the identification and characterization of this compound and its derivatives. [, , , , , , ] Two-dimensional NMR methods have proven particularly useful in assigning proton and carbon chemical shifts within the this compound molecule. []

Q5: What is the stereochemistry of naturally occurring this compound?

A5: Natural this compound exists as the (-) enantiomer. [, , ]

Q6: Can this compound be synthesized chemically?

A6: Yes, numerous total syntheses of this compound have been achieved since the initial efforts by Weinreb and Semmelhack. [, , , , , , , , , , ] These syntheses often employ strategies like the establishment of the 1-azaspiro[4.4]nonane ring system followed by benzazepine formation. []

Q7: What is the significance of synthesizing this compound analogs?

A7: Synthesizing this compound analogs is crucial for exploring structure-activity relationships and potentially identifying compounds with improved potency, selectivity, or pharmacokinetic properties compared to naturally occurring this compound esters. [, , , , , ]

Q8: Have any modifications to the this compound structure led to changes in antitumor activity?

A8: Yes, numerous studies have explored structure-activity relationships among this compound esters. For instance, introducing a methyl group at the C-7 position of this compound can significantly alter the compound's biological activity. [] Additionally, synthesizing esters with diverse acyl side chains has shown that specific structural features are essential for antitumor activity. [, , ] For example, the "rearranged" deoxyharringtonine isomer, where the ester sidechain is attached to a different position on the this compound core, exhibited no activity against P-388 lymphocytic leukemia. []

Q9: What are the natural sources of this compound?

A9: this compound and its ester derivatives are primarily isolated from plants belonging to the genus Cephalotaxus, such as Cephalotaxus fortunei and Cephalotaxus harringtonia. [, , , , , ]

Q10: Can this compound and its esters be produced through methods other than plant extraction?

A10: Yes, tissue culture techniques have been successfully employed to produce this compound esters, including homodeoxyharringtonine. [] This approach offers an alternative method for obtaining these valuable compounds.

Q11: What analytical techniques are commonly used to quantify this compound and its esters in plant material or culture media?

A11: High-performance liquid chromatography (HPLC) coupled with UV detection is widely utilized for the separation and quantification of this compound, harringtonine, and homoharringtonine in plant extracts and tissue cultures. [] Fast atom bombardment mass spectrometry can further confirm the identity of these alkaloids. []

Q12: What is the primary clinical use of this compound esters?

A12: this compound esters, particularly homoharringtonine, have shown promise as antileukemic agents. [, , ] Clinical trials have investigated their efficacy in treating acute and chronic leukemia. []

Q13: Are there any challenges associated with the clinical use of this compound esters?

A13: Despite their antileukemic potential, this compound esters present challenges, including toxicity and inconvenient administration schedules. [] Optimizing dosage regimens and developing strategies to mitigate toxicity are crucial areas for further research.

Q14: Are there any known mechanisms of resistance to this compound esters?

A14: While specific resistance mechanisms for this compound esters are not extensively studied in the provided research, it is known that cancer cells can develop resistance to various chemotherapeutic agents through alterations in drug targets, drug efflux pumps, or apoptotic pathways. [] Further investigation is necessary to understand the development of resistance to this compound esters and explore strategies to overcome it.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.